
N,N-Dietil-2-metilbenzamida
Descripción general
Descripción
N,N-Diethyl-2-methylbenzamide is an organic compound commonly known for its use as an insect repellent. It is a colorless to pale yellow liquid with a faint odor. The compound is widely recognized for its effectiveness in repelling a variety of insects, including mosquitoes and ticks .
Aplicaciones Científicas De Investigación
N,N-Diethyl-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a solvent in the synthesis of metal-organic frameworks and other coordination compounds.
Biology: Studied for its effects on insect behavior and physiology.
Mecanismo De Acción
Target of Action
N,N-Diethyl-2-methylbenzamide, also known as DEET, is an insect repellent . It is effective against a variety of biting pests such as mosquitoes and ticks . The primary targets of DEET are the cholinesterases in both insect and mammalian nervous systems .
Mode of Action
It has been found that deet inhibits cholinesterase activity, in both insect and mammalian neuronal preparations . This inhibition of cholinesterase activity is likely to be a key factor in its repellent action.
Biochemical Pathways
DEET acts as a competitive inhibitor for cholinesterase, diminishing the rate of acetylcholinesterase (AChE) carbamoylation . This inhibition disrupts the normal functioning of the cholinergic system, which is crucial for the transmission of nerve impulses. The disruption of these biochemical pathways is believed to contribute to DEET’s repellent effect.
Pharmacokinetics
In both humans and animals, DEET skin penetration and biodistribution are rapid and extensive, and metabolism and elimination appear to be complete . The bioavailability of DEET varies significantly among different species, ranging from 7.2% in weaning pigs to 72% in cattle . The type of formulation, application pattern, physical activity of the user, environment, and species and feeding behavior of the insects all influence the protection efficacy of DEET .
Result of Action
The primary result of DEET’s action is the repelling of biting pests such as mosquitoes and ticks . This repellent action helps protect populations from mosquito-borne illnesses like West Nile Virus, the Zika virus, malaria, and tick-borne illnesses like Lyme disease and Rocky Mountain spotted fever .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DEET. For instance, in the presence of moisture and/or liquid water, DEET release rates are likely to increase . Moreover, DEET may compete in metabolism with and alter the biodistribution properties of other compounds to which a subject is simultaneously exposed, resulting in an added risk of side effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N,N-Diethyl-2-methylbenzamide can be synthesized through the reaction of 2-methylbenzoic acid with diethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with diethylamine to yield the desired amide .
Industrial Production Methods: Industrial production of N,N-Diethyl-2-methylbenzamide follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions: N,N-Diethyl-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The aromatic ring in N,N-Diethyl-2-methylbenzamide can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products:
Oxidation: Formation of 2-methylbenzoic acid.
Reduction: Formation of N,N-diethyl-2-methylbenzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Comparación Con Compuestos Similares
N,N-Diethyl-3-methylbenzamide (DEET): The most widely used insect repellent, similar in structure but with a methyl group at the 3-position instead of the 2-position.
N,N-Dimethyl-3-methylbenzamide: Another insect repellent with similar properties but different alkyl groups on the amide nitrogen.
Uniqueness: N,N-Diethyl-2-methylbenzamide is unique due to its specific substitution pattern, which may influence its volatility, efficacy, and safety profile compared to other similar compounds .
Propiedades
IUPAC Name |
N,N-diethyl-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-4-13(5-2)12(14)11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYQDJOFVBGZID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865298 | |
| Record name | N,N-Diethyl-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2728-04-3, 26545-51-7 | |
| Record name | N,N-Diethyl-2-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2728-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-N,N-diethylbenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002728043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, N,N-diethylmethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026545517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-DETA | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405380 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Diethyl-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYL-N,N-DIETHYLBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9J26R98VQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Axially chiral compounds, specifically benzamides, are important in various fields such as pharmaceuticals and material science. The presence of chirality can significantly influence a molecule's biological activity and physical properties. The research by [] focuses on a novel method to synthesize these compounds enantioselectively, meaning it can produce a desired enantiomer (mirror image) with high purity. This is crucial because different enantiomers of a chiral molecule can have drastically different effects.
A: The research highlights the use of tricarbonyl(arene)chromium complexes as a key enabling tool for the stereoselective synthesis of the desired axially chiral benzamides []. These complexes possess planar chirality, which can be transferred to the target molecule during the synthesis. This method allows for the efficient preparation of enantiomerically pure axially chiral N,N-diethyl 2,6-disubstituted benzamides, expanding the toolbox for chemists working in this area.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


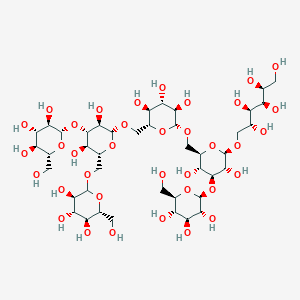
![[(2S,2aR,4aR,7aR,7bS)-3-formyl-2a-hydroxy-6,6,7b-trimethyl-1,2,4a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate](/img/structure/B1210124.png)
![(1s,2s)-1,2-Dihydrobenzo[c]phenanthrene-1,2-diol](/img/structure/B1210125.png)
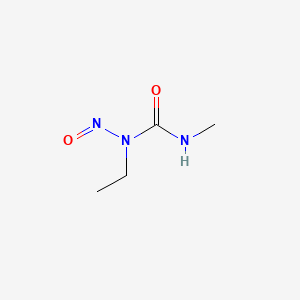
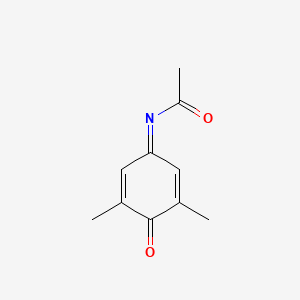
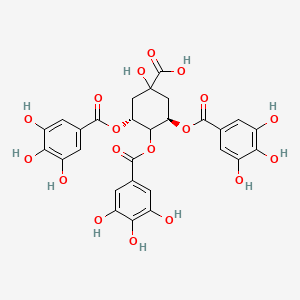
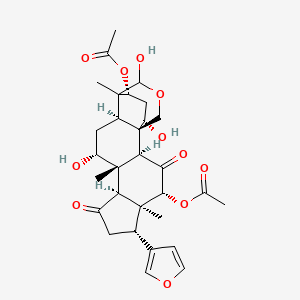
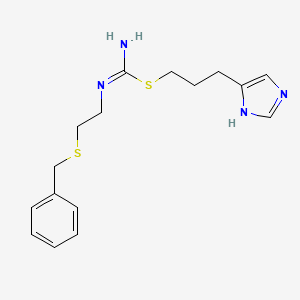

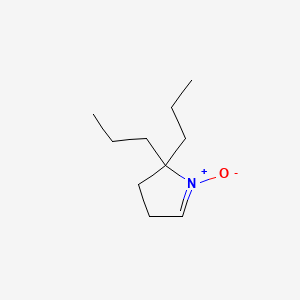

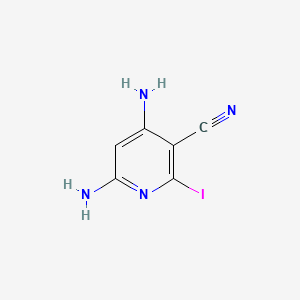
![2-[2-(Methylamino)-2-(3-methylthiophen-2-yl)ethyl]aniline](/img/structure/B1210139.png)
![6,14-Dihydroxy-6-(hydroxymethyl)-5-methyl-5,6,7,8-tetrahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-13,15(14H)-dione](/img/structure/B1210143.png)
